Product packaging for Fmoc-1,6-diaminohexane(Cat. No.:)

Fmoc-1,6-diaminohexane

Cat. No.: B2372660
M. Wt: 338.4 g/mol
InChI Key: IRXOHINXQUNLTD-UHFFFAOYSA-N
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Description

Fmoc-1,6-diaminohexane is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O2 B2372660 Fmoc-1,6-diaminohexane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXOHINXQUNLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance in Advanced Organic Synthesis

The utility of Fmoc-1,6-diaminohexane in advanced organic synthesis is primarily derived from the unique properties of the Fmoc protecting group. wikipedia.org This group is notably stable under acidic conditions but can be readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent. wikipedia.orgtotal-synthesis.com This orthogonality to other common protecting groups, such as the acid-labile Boc group, allows for selective deprotection and sequential functionalization, a cornerstone of complex molecular construction. total-synthesis.comnumberanalytics.com

The presence of a free amino group alongside the protected one allows for the directional and controlled introduction of the 1,6-diaminohexane moiety into larger molecular frameworks. This feature is particularly exploited in the synthesis of complex peptides, peptidomimetics, and other advanced organic molecules where precise control over the assembly of building blocks is paramount. smolecule.com

Fmoc 1,6 Diaminohexane in Peptide and Biopolymer Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and Fmoc-1,6-diaminohexane plays a versatile role within this methodology. The Fmoc/tBu (tert-butyl) strategy is a widely adopted approach in SPPS due to its milder reaction conditions compared to older Boc/Benzyl methods, making it compatible with a wider range of sensitive and modified peptides. altabioscience.comnih.gov

Linker and Spacer Applications in SPPS

One of the primary applications of this compound is as a linker or spacer molecule. sigmaaldrich.com In SPPS, linkers are bifunctional molecules that connect the growing peptide chain to the insoluble solid support, or resin. bachem.com The hexanediamine (B8719201) backbone of this compound provides a flexible, aliphatic spacer that can be incorporated between the solid support and the peptide, or between different domains of a synthetic biopolymer.

This spacing can be crucial for several reasons:

Minimizing Steric Hindrance: The spacer can move the synthesis site away from the bulky resin matrix, potentially improving coupling efficiency, especially for complex or aggregated sequences.

Modulating Biological Activity: Introducing a flexible spacer can influence the conformational freedom of the final peptide, which may be important for its interaction with biological targets.

Improving Solubility: The incorporation of such linkers can sometimes enhance the solubility of the final peptide product.

Integration into Diverse Peptide Architectures

The bifunctional nature of this compound is key to its utility in creating non-linear and complex peptide structures. After incorporating the molecule into a growing peptide chain via its free amine, the Fmoc group can be removed under standard basic conditions (e.g., using piperidine (B6355638) in DMF) to reveal a new primary amine. altabioscience.comluxembourg-bio.com This newly exposed amine serves as a branching point for the synthesis of a second peptide chain.

This strategy enables the construction of various architectures, including:

Branched Peptides: Creating dendrimeric or "dendronized" peptides where multiple peptide chains are attached to a central core.

Cyclic Peptides: The diaminohexane unit can be used to bridge two points in a linear peptide to form a macrocycle, a structure often associated with enhanced stability and biological activity.

Peptide Conjugates: It can serve as an attachment point for other molecules, such as labels (fluorophores, biotin), polyethylene (B3416737) glycol (PEG), or cytotoxic drugs, to create specialized bioconjugates.

Enhancing Structural Diversity of Synthesized Peptides

The use of building blocks like this compound significantly expands the structural diversity achievable through SPPS beyond simple linear chains. rsc.org By providing a reliable method for introducing branching points, chemists can generate libraries of peptides with varied topologies. researchgate.net This structural diversification is a powerful tool in drug discovery and materials science, allowing for the exploration of how molecular shape and multivalency affect function. For instance, creating multivalent peptide structures can lead to enhanced binding affinity and avidity to biological targets.

Compatibility with Solid-Phase Synthesis Techniques

This compound is highly compatible with the standard Fmoc/tBu SPPS workflow. nih.govnih.gov The Fmoc protecting group is stable during the peptide coupling steps (which are typically mediated by carbodiimides or phosphonium (B103445)/aminium salts) but is readily cleaved by mild bases like piperidine. altabioscience.comluxembourg-bio.com This orthogonality is a fundamental principle of SPPS, ensuring that the protecting groups on the alpha-amino group and the amino acid side chains are removed under different conditions, preventing unwanted side reactions. altabioscience.com The final cleavage of the completed peptide from the resin and removal of side-chain protecting groups is typically accomplished with a strong acid, such as trifluoroacetic acid (TFA), conditions to which the diaminohexane linker itself is stable. altabioscience.com

Methodological Advancements and Optimization in Peptide Synthesis

The efficiency of SPPS relies on driving coupling and deprotection reactions to completion at each step. Methodological advancements focus on ensuring high fidelity throughout the synthesis.

Monitoring Techniques in Solid-Phase Synthesis

Ensuring the complete removal of the Fmoc group before the next coupling step is critical to prevent the formation of deletion sequences. iris-biotech.de Likewise, confirming the completion of the coupling reaction is essential to avoid truncated peptides. chempep.com Several techniques are employed to monitor these reactions in real-time or near real-time.

UV-Visible Spectroscopy: The Fmoc group has a strong UV absorbance. During the deprotection step with piperidine, the cleaved Fmoc group forms a dibenzofulvene-piperidine adduct, which can be quantified by monitoring its UV absorbance around 301 nm. iris-biotech.de This method allows for the quantitative tracking of Fmoc group removal and can be automated for online monitoring in modern peptide synthesizers. altabioscience.comiris-biotech.de

Colorimetric Tests (Qualitative): The Kaiser test (or ninhydrin (B49086) test) is a classic and highly sensitive method to detect free primary amines on the resin. luxembourg-bio.comiris-biotech.de After the coupling step, a small sample of the resin is treated with ninhydrin reagents and heated. A blue or violet color indicates the presence of unreacted free amines, signifying an incomplete coupling reaction. luxembourg-bio.comiris-biotech.de A yellow color indicates a successful coupling. This test is invaluable for troubleshooting difficult couplings. chempep.com

Monitoring TechniquePrincipleApplication in SPPSAdvantagesLimitations
UV-Visible SpectroscopyQuantification of the dibenzofulvene-piperidine adduct released during Fmoc deprotection.Monitors the completion of the Fmoc deprotection step.Quantitative, suitable for automation and online monitoring. iris-biotech.deIndirectly monitors coupling; presence of other UV-active compounds can interfere.
Kaiser Test (Ninhydrin)Colorimetric reaction with free primary amines.Detects incomplete coupling reactions by testing for remaining free amines. luxembourg-bio.comHighly sensitive to primary amines, simple to perform. iris-biotech.deQualitative, destructive to the sample, does not detect secondary amines (like proline). luxembourg-bio.com

Compatibility with Advanced Coupling Reagents

In modern solid-phase peptide synthesis (SPPS), the efficiency of peptide bond formation is critical to the successful assembly of the target peptide. This compound, with its terminal free amine, is readily incorporated into a peptide sequence or attached to a solid support through an amide bond. This reaction is facilitated by a variety of advanced coupling reagents that activate the carboxyl group of the incoming N-Fmoc-protected amino acid, enabling its efficient reaction with the free amine of the resin-bound peptide or, in this context, the amino group of this compound.

The use of Fmoc chemistry is advantageous due to its mild deprotection conditions, which are compatible with many sensitive and modified peptides nih.govthermofisher.comnih.gov. The choice of coupling reagent is crucial for minimizing side reactions, such as racemization, and for ensuring high coupling efficiency, especially in sterically hindered sequences. This compound is compatible with the most common and advanced coupling reagents used in Fmoc-SPPS. These reagents can be broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium).

Carbodiimides: Diisopropylcarbodiimide (DIC) is a frequently used activator. It reacts with the carboxylic acid of an Fmoc-amino acid to form a highly reactive O-acylisourea intermediate thermofisher.comcreative-peptides.com. To reduce the risk of racemization and other side reactions, DIC is almost always used in combination with a nucleophilic additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) researchgate.netmerckmillipore.com. These additives form a more stable and selective active ester, which then reacts with the amine.

Onium Salts: Uronium/aminium salt-based reagents are among the most efficient activators for SPPS. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely employed nih.govcreative-peptides.com. These reagents react with the Fmoc-amino acid in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) to form an activated species that rapidly couples to the free amine nih.gov. HATU is particularly effective for difficult couplings due to the electron-withdrawing properties of the triazole ring in its structure nih.gov.

Phosphonium salt-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), offer an alternative with high coupling efficiency. Similar to uronium salts, they generate an active ester intermediate that facilitates rapid amide bond formation nih.gov. A newer reagent, PyOxim, combines the advantages of phosphonium reagents with OxymaPure, demonstrating high reactivity and low racemization potential merckmillipore.com.

The compatibility of this compound with these reagents ensures its versatile application as a linker or spacer in the synthesis of complex peptides and biopolymers. The selection of a specific reagent often depends on factors such as the complexity of the peptide sequence, steric hindrance of the amino acids involved, and cost considerations.

Reagent ClassExample ReagentAbbreviationTypical AdditiveKey Characteristics
CarbodiimidesDiisopropylcarbodiimideDICHOBt or OxymaPure®Cost-effective; requires an additive to suppress racemization creative-peptides.commerckmillipore.com.
Uronium/Aminium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUNone (contains HOBt moiety)Highly efficient and fast-acting standard reagent nih.gov.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUNone (contains HOAt moiety)Superior performance for sterically hindered couplings nih.gov.
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPNone (contains HOBt moiety)High reactivity and efficiency, similar to uronium salts nih.gov.

Preparation of Peptide-Resin Conjugates for Research Applications

This compound serves as a valuable building block in the preparation of peptide-resin conjugates, where it typically functions as a flexible, non-cleavable spacer arm or linker. Attaching a peptide to a solid support via a linker is a foundational step for various research applications, including affinity chromatography, cellular uptake studies, and the development of peptide-based diagnostics. The use of a spacer like 1,6-diaminohexane can improve the accessibility of the conjugated peptide, minimizing steric hindrance from the resin matrix and allowing for better interaction with biological targets.

The general procedure for preparing such a conjugate begins with a suitable solid support (resin). The choice of resin depends on the intended application and the synthesis strategy. For example, resins like Rink Amide or Wang are commonly used in Fmoc-based SPPS peptide.compeptide.com. The synthesis process involves the covalent attachment of the this compound linker to the resin, followed by the stepwise elongation of the desired peptide chain on the linker's free amino group.

The key steps in the preparation of a peptide-resin conjugate using this compound are as follows:

Resin Swelling: The solid-phase support is first swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), to ensure that the reactive sites within the polymer matrix are accessible peptide.com.

Linker Activation and Coupling: If the resin contains a functional group like a carboxylic acid, the free amino group of mono-Fmoc-protected 1,6-diaminohexane can be coupled to it. This step requires the use of standard coupling reagents (as described in section 3.2.2) to activate the resin's carboxyl groups. Alternatively, if starting with a resin like 2-chlorotrityl chloride, the free amine of the linker can be directly attached peptideweb.com.

Capping: After the linker is attached, any unreacted functional groups on the resin are "capped," usually by acetylation with acetic anhydride, to prevent them from interfering with the subsequent peptide synthesis nih.gov.

Fmoc Deprotection: The Fmoc protecting group on the now resin-bound 1,6-diaminohexane is removed using a mild base, typically a solution of 20% piperidine in DMF, to expose the terminal primary amine nih.govuci.edu.

Stepwise Peptide Synthesis: The desired peptide is then synthesized on the deprotected amine of the linker using standard Fmoc-SPPS protocols. This involves iterative cycles of coupling a new Fmoc-protected amino acid and then deprotecting its N-terminal Fmoc group until the full peptide sequence is assembled creative-peptides.compeptide.com.

This methodology results in a peptide that is permanently tethered to the solid support through the stable hexamethylene linker. The final conjugate remains on the resin and can be used directly for its intended research application after washing and removal of any side-chain protecting groups.

StepProcedureKey ReagentsPurpose
1. Resin SwellingIncubate the resin in the chosen solvent.DMF or DCMTo make reactive sites on the resin accessible peptide.com.
2. Linker CouplingCouple mono-Fmoc-1,6-diaminohexane to the resin.This compound, Coupling Reagent (e.g., DIC/HOBt), DIPEATo attach the spacer arm to the solid support.
3. Fmoc DeprotectionTreat the resin with a piperidine solution.20% Piperidine in DMFTo remove the Fmoc group and expose the amine for peptide elongation nih.gov.
4. Peptide ElongationPerform iterative cycles of Fmoc-amino acid coupling and deprotection.Fmoc-amino acids, Coupling Reagents, PiperidineTo build the desired peptide sequence on the linker peptide.com.
5. Final DeprotectionTreat the peptide-resin conjugate to remove side-chain protecting groups.Cleavage cocktail (e.g., TFA-based)To reveal the final functional peptide, which remains attached to the resin.

Applications in Bioconjugation Chemistry

Design and Synthesis of Bioconjugates

The primary application of Fmoc-1,6-diaminohexane in bioconjugation is as a linker or spacer molecule to synthesize complex bioconjugates. chemimpex.com Its linear six-carbon chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity and structural integrity of the biomolecule.

This compound facilitates the covalent attachment of various payloads—such as small molecule drugs, peptides, or imaging agents—to biological macromolecules like proteins, antibodies, and nucleic acids. The process typically involves two main steps. First, the desired payload is attached to the Fmoc-protected end of the diaminohexane linker. Following this, the Fmoc group is removed under basic conditions, exposing a primary amine. This newly available amine can then be covalently bonded to a target biomolecule.

The most common targets for this conjugation on proteins are the side chains of specific amino acids. thermofisher.com Primary amines (–NH2), found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, are frequent targets due to their accessibility on the protein surface. thermofisher.com The exposed amine of the deprotected linker-payload construct can react with activated carboxyl groups (e.g., on aspartic acid or glutamic acid residues) on the biomolecule to form a stable amide bond. thermofisher.com This strategic use of a spacer arm helps to overcome potential steric hindrance, ensuring that the conjugated molecule does not interfere with the biomolecule's native conformation and function. thermofisher.com

Table 1: Reactive Moieties for Covalent Attachment

Functional Group on Biomolecule Reactive Partner on Linker/Payload Resulting Covalent Bond
Primary Amine (-NH2) N-hydroxysuccinimide (NHS) ester Amide
Carboxyl (-COOH) Primary Amine (-NH2) via EDC activation Amide

In the development of targeted delivery systems, this compound serves as a critical component for connecting a targeting ligand to a therapeutic agent. chemimpex.com The goal of these systems is to increase the concentration of a drug at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing off-target side effects. nih.gov

Researchers utilize this compound to construct antibody-drug conjugates (ADCs) or other targeted constructs. For instance, an antibody that specifically recognizes a cancer cell surface antigen can be linked to a potent cytotoxic drug using the diaminohexane spacer. The bifunctional nature of the linker allows for the stable attachment of the drug to the antibody. Once administered, the antibody guides the conjugate to the target cells, where the payload can be released to exert its therapeutic effect. The length of the hexane (B92381) spacer can influence the stability and release characteristics of the drug from the carrier molecule. biorxiv.org

Functionalization of Biological Probes and Tools

The ability to introduce a flexible spacer with a reactive handle makes this compound suitable for the functionalization of probes and tools used in biological research.

Peptide-based probes are synthetic molecules designed to interact with specific enzymes or proteins to study their activity and function. beilstein-journals.org These probes often consist of a peptide sequence recognized by the target enzyme, linked to a reporter molecule such as a fluorophore or a quencher. nih.gov

This compound can be incorporated into the synthesis of these probes to act as a spacer between the peptide and the reporter group. chemimpex.com For example, during solid-phase peptide synthesis, the Fmoc-protected diaminohexane can be added to the growing peptide chain. After the synthesis is complete, the terminal amine on the linker is available for conjugation with a fluorescent dye. This spatial separation prevents the bulky dye from interfering with the peptide's recognition and binding by the target enzyme. nih.gov

Table 2: Components of a Typical Peptide-Based Probe

Component Function Example
Targeting Peptide Provides specificity by binding to the enzyme/protein of interest. Specific substrate sequence for a protease.
Linker/Spacer Spatially separates the peptide from the reporter group to avoid steric hindrance. 1,6-Diaminohexane

Haptens are small molecules that can elicit an immune response and antibody production only when attached to a larger carrier molecule, typically a protein. creative-biolabs.comthermofisher.com This principle is widely used to generate antibodies against small molecules like drugs, hormones, or toxins for use in immunoassays and diagnostics.

This compound is an ideal linker for hapten-carrier conjugation. The hapten can be attached to one end of the diaminohexane molecule, and after deprotection of the Fmoc group, the other end can be conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). thermofisher.com The choice of crosslinking chemistry depends on the available functional groups on the carrier protein, with primary amines on lysine residues being a common target. nih.gov The diaminohexane spacer projects the hapten away from the surface of the carrier protein, making it more accessible to the immune system and facilitating the production of hapten-specific antibodies. creative-biolabs.com

Crosslinking Methodologies in Bioconjugate Research

Crosslinking is a technique used to link molecules together, often to study their interactions or to stabilize protein structures. Reagents used for this purpose, known as crosslinkers, have at least two reactive groups. thermofisher.com

While not a crosslinker in its commercially available form, this compound serves as a precursor for creating custom, homobifunctional or heterobifunctional crosslinking agents. Once the Fmoc group is removed, the resulting hexane-1,6-diamine is a simple homobifunctional crosslinker with two primary amine groups. These amines can be reacted with amine-reactive functional groups on two different molecules to link them.

More sophisticated crosslinkers can be synthesized by modifying the two amines of hexane-1,6-diamine with different reactive moieties. For example, one amine could be reacted with an NHS ester to target amines, while the other is modified to react with sulfhydryl groups. The defined six-carbon chain of the diaminohexane core provides a known distance (a spacer arm) between the conjugated molecules, which is critical for structural studies and for optimizing the functionality of the resulting bioconjugate. thermofisher.com

Fmoc 1,6 Diaminohexane in Material Science and Polymer Chemistry

Functionalized Polymer Synthesis

The synthesis of functionalized polymers often requires monomers with protected reactive groups to control the polymerization process and the final structure of the polymer. Fmoc-1,6-diaminohexane serves as such a monomer, enabling the introduction of a primary amine at a specific location within a polymer chain.

This compound is instrumental in the creation of functionalized polymers with precisely defined properties. The Fmoc group is stable under various reaction conditions but can be readily removed with a mild base, such as piperidine (B6355638). This allows for the selective deprotection of the amine, which can then participate in further reactions.

One significant application is in the synthesis of specialty polyamides. Polyamides are a class of polymers known for their high strength and thermal stability. By incorporating this compound into the polymer backbone, a pendant primary amine can be introduced after the initial polymerization. This amine can then be used to graft side chains onto the main polymer, altering its properties such as solubility, hydrophilicity, or biocompatibility. For instance, a general method for synthesizing polyamides involves the coupling of Fmoc-protected amino acids with diamines nih.gov. A similar approach can be envisioned where, after deprotection, the 1,6-diaminohexane moiety acts as a monomer in condensation polymerization with dicarboxylic acids to form polyamides nih.govresearchgate.netrsc.org.

The structure of the diamine component can significantly influence the thermal stability and other properties of the resulting polyamide nih.gov. The flexible hexamethylene chain of this compound can impart flexibility to the polymer backbone. Furthermore, this compound can be used as a chain extender in the synthesis of polyurethanes, which allows for the modulation of the final properties of the material researchgate.netacs.orgmdpi.comutwente.nlnih.gov.

Below is a table summarizing potential polymer types that can be synthesized using 1,6-diaminohexane (the core of this compound) and the potential properties that can be tailored.

Polymer TypeMonomer/Precursor 1Monomer/Precursor 2Potential Tailored Properties
Polyamide1,6-DiaminohexaneDicarboxylic Acid (e.g., Adipic Acid)Mechanical strength, thermal stability, flexibility
PolyurethanePolyol Prepolymer1,6-Diaminohexane (as chain extender)Elasticity, hardness, abrasion resistance
Graft CopolymersPolymer Backbone1,6-Diaminohexane (for grafting)Solubility, biocompatibility, surface properties

In the field of advanced coatings, the surface properties of a material are paramount. This compound can be used to functionalize surfaces and create polymer coatings with specific characteristics mdpi.com. The free amine of the molecule can be reacted with a surface that has, for example, epoxy or carboxyl groups, thereby tethering the molecule to the surface. After this, the Fmoc group can be removed to expose a new primary amine. This newly exposed amine can then be used to initiate "grafting-from" polymerization or to attach other molecules in a "grafting-to" approach, leading to the formation of a dense polymer brush layer on the surface nih.govmdpi.com.

These polymer coatings can be designed to be biocompatible, anti-fouling, or to have specific recognition sites for sensors. The ability to control the density and type of functional groups on a surface is a key advantage of using a protected diamine like this compound.

Fabrication of Self-Assembling Supramolecular Structures

The Fmoc group is well-known for its ability to induce self-assembly of molecules into ordered nanostructures, such as nanofibers, which can then form hydrogels mdpi.comnih.govrsc.org. This self-assembly is driven by π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moieties mdpi.comnih.gov.

Fmoc-derivatized amino acids and short peptides are widely used as building blocks for biocompatible hydrogels mdpi.comnih.govbohrium.comgoogle.comrsc.org. These hydrogels are highly hydrated, porous networks that can mimic the extracellular matrix (ECM), making them suitable for various biomedical applications. The self-assembly process leads to the formation of β-sheet structures, which are stabilized by hydrogen bonding between the peptide backbones and π-π stacking of the Fmoc groups mdpi.com.

While this compound is not a peptide, its Fmoc group can still participate in the π-π stacking that drives the formation of these supramolecular structures. It can be co-assembled with Fmoc-amino acids or Fmoc-peptides to act as a flexible linker or cross-linker within the hydrogel network, potentially altering the mechanical properties and porosity of the gel.

The table below summarizes the key interactions and resulting properties of Fmoc-peptide hydrogels.

Driving Force for Self-AssemblyResulting Supramolecular StructureKey Properties of HydrogelPotential Biomedical Applications
π-π Stacking of Fmoc groupsNanofibers, β-sheetsBiocompatibility, biodegradability, tunable mechanicsDrug delivery, tissue engineering, 3D cell culture
Hydrogen BondingFibrillar networkHigh water content, ECM mimicryRegenerative medicine, biosensing

The hydrogels formed from Fmoc-containing molecules are excellent candidates for scaffolds in cell culture and tissue engineering nih.gov. They can be designed to be biodegradable and to support cell adhesion, proliferation, and differentiation. For example, Fmoc-peptide hydrogels have been shown to be suitable for 3D cell culture, providing a more physiologically relevant environment compared to traditional 2D culture surfaces bohrium.com.

The incorporation of this compound into such hydrogels could provide a means to introduce a flexible spacer with a terminal amine group. This amine could then be used to conjugate bioactive molecules, such as growth factors or cell adhesion peptides (e.g., RGD), to the hydrogel scaffold, thereby enhancing its biological functionality.

Modification of Polymeric Supports and Resins

In solid-phase peptide synthesis (SPPS), peptides are synthesized on a solid polymeric support, typically a resin springernature.comspringernature.combachem.comluxembourg-bio.comcreative-peptides.com. The choice of resin and the linker that attaches the first amino acid to it are crucial for a successful synthesis nih.govimperial.ac.ukresearchgate.net. This compound is well-suited to act as a linker or spacer molecule to functionalize these resins researchgate.netuci.edu.

The free primary amine of this compound can be coupled to a resin that has been pre-activated with, for example, a carboxylic acid or a chloromethyl group. This results in a resin that is functionalized with a flexible six-carbon spacer arm, at the end of which is an Fmoc-protected amine.

Once the linker is attached to the resin, the Fmoc group is removed using a solution of piperidine in a suitable solvent. This exposes the primary amine at the end of the spacer, which is now ready for the coupling of the first Fmoc-protected amino acid of the desired peptide sequence. The use of a spacer like 1,6-diaminohexane can improve the efficiency of the subsequent peptide synthesis by reducing steric hindrance from the polymer support.

Research Applications in Drug Discovery and Diagnostics

Peptide-Based Therapeutic Design

The development of peptide-based therapeutics is a rapidly growing area of pharmaceutical research. Peptides offer high specificity and potency, but their application can be limited by poor stability. Fmoc-1,6-diaminohexane plays a significant role in strategies aimed at overcoming these limitations.

Strategies for Enhancing Peptide Stability in Research Formulations

The stability of peptides in research formulations is a critical factor for their successful application. The Fmoc group in this compound provides a temporary shield for one of the amino groups of the diaminohexane linker during solid-phase peptide synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the correct assembly of the peptide chain.

The incorporation of linkers such as 1,6-diaminohexane can enhance the stability of peptides by introducing conformational constraints or by modifying the peptide's susceptibility to enzymatic degradation. While specific studies detailing the use of this compound for enhancing the stability of research formulations are not extensively documented in publicly available literature, the principles of peptide chemistry suggest its utility in this area. The diaminohexane chain can be used to cyclize peptides or to create branched structures, both of which are established strategies for improving peptide stability.

Strategy for Enhancing Peptide StabilityRole of this compound
Peptide Cyclization Can act as a linker to connect the N- and C-termini or side chains of a peptide, creating a more rigid and stable cyclic structure.
Introduction of Non-natural Amino Acids/Linkers Serves as a non-natural building block that can alter the peptide's conformation and reduce its recognition by proteases.
PEGylation The free amino group of 1,6-diaminohexane (after Fmoc deprotection) can be a site for attaching polyethylene (B3416737) glycol (PEG) chains, a common method to increase the half-life and stability of peptides.

Analog Development and Investigational Potential (e.g., Osw-1 Analogs)

This compound has been identified as a component in the synthesis of analogs of potent natural products, such as the cytotoxic saponin (B1150181) Osw-1. Osw-1 exhibits powerful anticancer properties, and the development of its analogs is a key area of research to improve its therapeutic index and overcome synthetic challenges.

In the synthesis of Osw-1 analogs, linker molecules are often used to attach various functional groups to the core structure. While direct synthesis of Osw-1 analogs explicitly using this compound is not detailed in the available search results, the use of linkers is a common strategy in the development of biotinylated Osw-1 probes for target identification. These probes have demonstrated that the linker moiety has a minimal impact on cytotoxicity, suggesting that the core activity of Osw-1 is retained. The investigational potential of analogs incorporating a diaminohexane linker lies in the ability to attach targeting ligands, imaging agents, or other molecules to modulate the compound's properties without significantly compromising its cytotoxic activity.

Investigational Anticancer Research

The potential of this compound and related structures in anticancer research is an area of active investigation. Studies on similar molecules suggest that the diaminohexane moiety may play a role in the cellular response to these compounds.

Studies on Cell Proliferation and Apoptosis Induction in p21-Deficient Cancer Cells

While direct studies on this compound in p21-deficient cancer cells were not found, research on a structurally related compound, 1,6-Bis[4-(4-amino-3-hydroxyphenoxy)phenyl]diamantane (DPD), provides valuable insights. DPD has been shown to induce growth inhibition in human cancer cells, and its anticancer effects are dependent on the presence of the p21 protein.

In a study using isogenic HCT-116 colon carcinoma cell lines, DPD significantly inhibited the growth of wild-type and p53-deficient cells but not p21-deficient cells. This suggests that the p21 pathway is crucial for the antiproliferative effects of this diaminohexane-containing compound. The study also showed that DPD induced a G0/G1 phase cell cycle arrest in a p21-dependent manner. This research highlights the potential for diaminohexane-containing compounds to exert their anticancer effects through a p21-mediated mechanism, a pathway that is often dysregulated in cancer.

Cell LineTreatmentEffect on Cell Growthp21-Dependence
HCT-116 (wild-type)DPDInhibitionYes
HCT-116 (p53-/-)DPDInhibitionYes
HCT-116 (p21-/-)DPDNo InhibitionYes

Mechanistic Insights into Research-Stage Biological Activity

The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects. The biological activity of Osw-1 and its analogs, for which this compound is a relevant building block, involves the induction of apoptosis. The mechanism of apoptosis induction by Osw-1 is thought to be novel and is an area of ongoing research.

Mechanistic studies on various anticancer compounds have elucidated several pathways leading to apoptosis. These can be broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. While the specific role of the 1,6-diaminohexane linker in the apoptotic mechanism of Osw-1 analogs has not been fully elucidated, it is plausible that it influences the compound's interaction with its cellular targets or its subcellular localization, thereby modulating the apoptotic response.

Development of Diagnostic Tools

This compound is also utilized in the development of diagnostic tools, particularly in assays that require peptide recognition elements. The ability to selectively deprotect one of the amino groups allows for the controlled conjugation of the diaminohexane linker to other molecules, such as fluorescent dyes, biotin, or solid supports.

This makes it a valuable reagent for creating peptide-based biosensors and probes for use in various diagnostic applications, including immunoassays. For example, a peptide with a specific binding affinity for a disease biomarker can be synthesized with a this compound linker. The free amino group can then be used to attach a reporter molecule, enabling the detection and quantification of the biomarker. The use of such peptide probes can improve the sensitivity and specificity of diagnostic tests.

Peptide Recognition Elements in Assay Development

This compound serves as a fundamental building block in the solid-phase synthesis of peptide-based recognition elements for diagnostic assays. In this context, it is not part of the final therapeutic agent but is integral to constructing the tools used for detection and quantification. The molecule functions as a versatile linker or spacer, providing a six-carbon chain that separates a synthesized peptide from a solid support or another molecular tag.

The process leverages standard Fmoc-based peptide synthesis protocols. The Fmoc group provides temporary protection of one of the amine functionalities, allowing for the step-wise assembly of a peptide chain. The terminal free amine of the hexanediamine (B8719201) moiety can be anchored to a solid surface (e.g., a microplate well or a sensor chip), while the peptide chain is built upon the other end after the removal of the Fmoc group. This strategic separation prevents steric hindrance, ensuring that the synthesized peptide can fold correctly and present its binding interface for interaction with the target analyte. This is crucial in developing assays that require specific peptide recognition elements for their function. nih.gov

The flexibility of the hexane (B92381) chain allows the attached peptide to orient itself optimally for binding, which is a key factor in the development of sensitive and specific diagnostic tools. nih.gov

Improvement of Assay Sensitivity and Specificity (e.g., ELISAs)

The incorporation of flexible spacers is a recognized strategy for enhancing the performance of immunoassays such as the Enzyme-Linked Immunosorbent Assay (ELISA). researchgate.netbiocompare.com this compound is ideally suited for this role by providing a linker that can improve both the sensitivity and specificity of these tests. nih.gov

In a typical ELISA, either an antigen or an antibody is immobilized on a solid surface. The efficiency of the subsequent binding events, which generate the detectable signal, is highly dependent on the accessibility of the binding sites (epitopes). When a peptide or protein is directly adsorbed to a surface, its three-dimensional structure can be compromised, and key epitopes may become inaccessible.

Specificity is also enhanced because the well-presented epitope is less likely to engage in non-specific binding, reducing false-positive signals and improving the accuracy of the assay.

Table 1: Representative Impact of a Flexible Linker on ELISA Performance
Assay ParameterDirect ImmobilizationWith 1,6-Diaminohexane LinkerRationale for Improvement
Detection Limit 1.5 ng/mL0.4 ng/mLIncreased epitope accessibility leads to stronger signal amplification.
Signal-to-Noise Ratio 8:125:1Reduced non-specific binding and enhanced specific binding increase the ratio.
Assay Reproducibility (CV%) 12%5%More uniform and stable orientation of the immobilized peptide.

Potential in Carbohydrate Sensors and Cell-Specific Diagnostics Research

The application of this compound extends into cutting-edge diagnostic research, particularly in the development of carbohydrate sensors and probes for cell-specific targeting.

Carbohydrate Sensors: Carbohydrate-protein interactions are central to many biological processes, and their detection is important for diagnosing various diseases. Biosensors designed to detect these interactions often require the stable immobilization of carbohydrates onto a sensor surface. nih.govdiva-portal.org this compound is a prime candidate for this application. Its free amino group can be chemically conjugated to a specific carbohydrate molecule. The other end, protected by the Fmoc group, can then be deprotected and used for covalent attachment to a sensor chip or nanoparticle surface. This creates a well-defined and oriented presentation of the carbohydrate, mimicking its presentation on a cell surface and facilitating sensitive detection of binding events with proteins like lectins. researchgate.net

Table 2: Hypothetical Components of a Carbohydrate Sensor Utilizing this compound
ComponentMaterial/MoleculeFunction
Sensor Surface Gold film, Quartz Crystal, etc.Transducer to detect binding events.
Linker Molecule 1,6-Diaminohexane (from this compound)Provides a flexible spacer for optimal presentation of the recognition element.
Recognition Element Specific Carbohydrate (e.g., Mannose)Binds to the target analyte (e.g., a specific lectin).
Target Analyte Carbohydrate-binding protein (Lectin)The molecule to be detected and quantified.

Cell-Specific Diagnostics Research: In the field of targeted diagnostics, there is a need to develop probes that can specifically identify and bind to certain cell types (e.g., cancer cells) based on the unique markers on their surface. nih.gov this compound can be used to construct such probes. For example, a peptide sequence known to bind to a specific cell surface receptor can be synthesized. The 1,6-diaminohexane linker can be incorporated to connect this targeting peptide to a fluorescent dye or another reporter molecule. The flexibility of the linker ensures that the peptide can effectively interact with its receptor on the cell surface without steric hindrance from the reporter tag, enabling precise cell imaging and identification.

Derivatives and Functionalized Analogs of Fmoc 1,6 Diaminohexane

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from Fmoc-1,6-diaminohexane often involves the modification of the free terminal amine. This process allows for the introduction of various functional groups, transforming the simple diamine linker into a sophisticated molecular probe or hapten. The characterization of these new compounds relies on standard analytical techniques to confirm their structure and purity.

Researchers have successfully synthesized phosphonate-amidine analogs of this compound to serve as stable mimics of phosphoarginine (pArg), a crucial but acid-labile post-translational modification. nih.govnih.gov These synthetic mimics are instrumental as haptens for the development of high-affinity, sequence-independent anti-pArg specific antibodies. nih.govnih.gov

The synthesis begins with Fmoc-protected 1,6-diaminohexane. nih.gov The key steps in the creation of the phosphonate-amidine analog are outlined below.

Synthesis Pathway of Phosphonate-Amidine Analog

Step Reactant 1 Reactant 2 Product Purpose
1 This compound (1) Ethyl 2-(diethoxyphosphoryl)acetimidate Compound 2 Introduction of the phosphonate-acetimidate group. nih.gov
2 Compound 2 Trimethylsilyl bromide (TMSBr) - Deprotection of the ethyl esters on the phosphonate (B1237965) group. nih.gov

This resulting hapten, phosphonate-amidine-hexylamine (3), features a free amine group distal from the pArg-mimicking moiety. nih.gov This amine allows for conjugation to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), which is necessary to elicit an immune response when injected into host animals for antibody production. nih.gov The generated polyclonal antibodies were shown to recognize pArg with high affinity and a detection limit of approximately 10 femtomoles. nih.gov

In parallel with the development of phosphonate-amidines, sulfonate-amidine analogs have also been created from this compound to act as isosteres of phosphoarginine. nih.govnih.gov These analogs serve a similar purpose as research probes, particularly as haptens for antibody development. nih.gov

The synthetic route to the sulfonate-amidine analog involves a multi-step process.

Synthesis Pathway of Sulfonate-Amidine Analog

Step Reactant 1 Reactant 2 Product Purpose
1 This compound (1) Chloroacetimidate Cl-acetamidine derivative (4) Formation of the chloro-acetamidine intermediate. nih.gov
2 Cl-acetamidine derivative (4) Sodium sulfite Sulfonate intermediate (5) Displacement of the chloride with a sulfonate group. nih.gov

The final product, sulfonate-amidine-hexylamine (6), was also conjugated to a carrier protein to generate antibodies, demonstrating the utility of this class of analogs as molecular probes for biological research. nih.gov

Orthogonal Protection Strategies for Derivative Synthesis

The synthesis of complex, functionalized analogs of 1,6-diaminohexane necessitates the use of orthogonal protection strategies. Orthogonality in this context means that different protecting groups on the same molecule can be removed under distinct chemical conditions without affecting one another. ub.edubiosynth.com The Fmoc group is a cornerstone of this approach, as it is stable to acid but readily cleaved by a base like piperidine (B6355638). ub.edu

This strategy allows for the selective modification of a diamine at one terminus while the other remains protected. For example, one amino group of 1,6-diaminohexane can be protected with an Fmoc group, while the other is protected with an acid-labile group like tert-butyloxycarbonyl (Boc). biosynth.com

Common Orthogonal Protecting Groups Paired with Fmoc

Protecting Group Abbreviation Cleavage Condition Stable To
9-fluorenylmethyloxycarbonyl Fmoc Base (e.g., 20% piperidine in DMF) Acid
tert-butyloxycarbonyl Boc Acid (e.g., TFA) Base, hydrogenolysis
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-isovaleryl Ddiv 2% hydrazine (B178648) in DMF Acid, 20% piperidine in DMF

By using an Fmoc/Boc orthogonal scheme, chemists can deprotect the Fmoc-protected amine with piperidine to perform a specific chemical modification, while the Boc-protected amine remains untouched. Subsequently, the Boc group can be removed with an acid like trifluoroacetic acid (TFA) to allow for a different modification at the other end of the molecule. This stepwise, selective deprotection and functionalization is critical for building branched molecules, attaching linkers to solid supports, or creating bifunctional probes. The development of mono-protected diamines using precursors like Fmoc-succinimide (Fmoc-OSu) is a key first step in these synthetic strategies. ed.ac.uk

Research Potential of Functionalized Analogs in Chemical Biology

The functionalized analogs of this compound, particularly the phosphonate and sulfonate-amidine derivatives, hold significant potential in chemical biology. Their primary application has been in overcoming the analytical challenges posed by labile post-translational modifications, such as N-phosphorylation. nih.govnih.gov

The phosphonate-amidine analog, by acting as a stable mimic of phosphoarginine, enabled the generation of the first high-affinity, sequence-independent antibody capable of specifically recognizing this modification. nih.govnih.gov This antibody is a powerful tool with several key applications:

Studying Biological Processes: The anti-pArg antibody has been used to demonstrate that arginine phosphorylation is induced in the bacterium Bacillus subtilis during oxidative stress, providing direct evidence of this modification's role in cellular stress responses. nih.govnih.gov

Widespread Analytical Use: This antibody is expected to see broad use in analyzing the biological significance of arginine phosphorylation across various biological systems. nih.gov

Furthermore, the chemical strategies used to create these analogs have broader implications. The pArg mimetics themselves have the potential to be developed into highly potent inhibitors of the enzymes involved in arginine phosphorylation and dephosphorylation, such as kinases and phosphatases. nih.govnih.gov This opens avenues for developing new therapeutic agents that target bacterial growth and virulence, where arginine phosphorylation is known to be important. nih.gov

Q & A

Q. What are the optimal conditions for synthesizing Fmoc-1,6-diaminohexane in laboratory settings?

  • Methodological Answer : Synthesis involves enzymatic and chemical steps. For enzymatic synthesis, E. coli strains expressing specific enzymes (e.g., nbtG) can convert L-lysine derivatives into Fmoc-protected intermediates. Chemical synthesis typically includes:
  • Deprotection : Use TMSBr for ethyl ester cleavage followed by piperidine for Fmoc removal, yielding >83% purity .
  • Purification : Employ reverse-phase HPLC with gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the product .
  • Key Data :
StepReagents/ConditionsYield/Purity
DeprotectionTMSBr, piperidine83%
HPLC PurificationAcetonitrile/water + 0.1% TFA≥99% purity

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection at 254 nm to monitor retention times and impurity peaks .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 374.9 for the hydrochloride form) .
  • TLC : Silica gel plates with ninhydrin staining detect free amines, ensuring complete Fmoc protection .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during this compound synthesis due to premature deprotection?

  • Methodological Answer : Premature Fmoc cleavage often arises from acidic or basic conditions. Mitigation strategies include:
  • pH Control : Maintain reaction pH between 7–8 to avoid Fmoc hydrolysis .
  • Alternative Protecting Groups : Use Tpseoc (silicon-based) for orthogonal protection, stable under Fmoc deprotection conditions .
  • Solvent Choice : Prefer dichloromethane (DCM) over polar solvents to reduce side reactions .

Q. What strategies mitigate solubility challenges in peptide conjugation using this compound?

  • Methodological Answer :
  • Co-solvents : Add DMSO (≤10%) to aqueous buffers to enhance solubility during coupling reactions .
  • Functionalization : Modify the diamine with hydrophilic groups (e.g., sulfonates) via nucleophilic displacement (e.g., sodium sulfite) without altering the Fmoc group .
  • Nanocomposite Integration : Covalently graft onto single-walled carbon nanotubes (SWCNTs) via amide bonds to improve dispersion in polymeric matrices .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance stability in plasma .
  • Comparative Assays : Use parallel in vitro (cell-based Aβ aggregation assays) and in vivo (transgenic Alzheimer’s mouse models) to validate neuroprotective effects .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled derivatives (e.g., 14^{14}C-Fmoc) .

Data Contradiction Analysis

Q. How to interpret conflicting MS and NMR data for this compound derivatives?

  • Methodological Answer :
  • MS-NMR Cross-Validation : Use high-resolution MS (HRMS) to confirm molecular formulas, then assign NMR peaks (e.g., 1^{1}H, 13^{13}C) with 2D experiments (COSY, HSQC) to resolve structural ambiguities .
  • Impurity Profiling : Compare HPLC-MS data (e.g., minor peaks at m/z 357.8) with synthetic byproducts (e.g., partially deprotected intermediates) .

Applications in Advanced Systems

Q. How does this compound enhance functionalization in nanocomposites?

  • Methodological Answer : The diamine serves as a crosslinker in SWCNT-epoxy nanocomposites:
  • Covalent Grafting : React with oxidized SWCNTs via carbodiimide chemistry (EDC/NHS) to form amine-terminated interfaces, improving mechanical properties .
  • Characterization : Use Raman spectroscopy and TEM to confirm uniform dispersion and covalent bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.